molecular formula C7H14O3 B13577298 2-Methoxy-2-(oxolan-3-yl)ethan-1-ol

2-Methoxy-2-(oxolan-3-yl)ethan-1-ol

Katalognummer: B13577298
Molekulargewicht: 146.18 g/mol
InChI-Schlüssel: NZZYIZCTPVIGPO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methoxy-2-(oxolan-3-yl)ethan-1-ol is an organic compound with the molecular formula C7H14O3 It is a derivative of tetrahydrofuran and is characterized by the presence of a methoxy group and an oxolane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-2-(oxolan-3-yl)ethan-1-ol typically involves the reaction of tetrahydrofuran with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of advanced catalytic systems and purification techniques, such as distillation and crystallization, are employed to obtain the desired product with high efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methoxy-2-(oxolan-3-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

2-Methoxy-2-(oxolan-3-yl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic properties and use in drug development.

    Industry: It is utilized in the production of specialty chemicals, solvents, and other industrial products.

Wirkmechanismus

The mechanism of action of 2-Methoxy-2-(oxolan-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The methoxy group and oxolane ring play crucial roles in its reactivity and binding affinity. The compound may act as a ligand, forming complexes with metal ions or interacting with enzymes and receptors in biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Methoxy-2-(oxolan-2-yl)ethan-1-ol
  • 2-(2-(2-ethoxyethoxy)ethoxy)ethan-1-ol
  • 2-(oxolan-3-yloxy)ethan-1-ol

Uniqueness

2-Methoxy-2-(oxolan-3-yl)ethan-1-ol is unique due to its specific structural features, such as the position of the methoxy group and the oxolane ring. These features contribute to its distinct chemical properties and reactivity, making it valuable for various applications.

Eigenschaften

Molekularformel

C7H14O3

Molekulargewicht

146.18 g/mol

IUPAC-Name

2-methoxy-2-(oxolan-3-yl)ethanol

InChI

InChI=1S/C7H14O3/c1-9-7(4-8)6-2-3-10-5-6/h6-8H,2-5H2,1H3

InChI-Schlüssel

NZZYIZCTPVIGPO-UHFFFAOYSA-N

Kanonische SMILES

COC(CO)C1CCOC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.